molecular formula C18H11CuN6NaO8S B599919 C.I. Acid Brown 83 CAS No. 13011-68-2

C.I. Acid Brown 83

Cat. No.: B599919
CAS No.: 13011-68-2
M. Wt: 557.9 g/mol
InChI Key: GBLJDBLIDIXEQL-UHFFFAOYSA-K
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Preparation Methods

The synthesis of C.I. Acid Brown 83 involves the diazotization of 3-amino-4-methoxybenzenesulfonic acid and coupling with resorcinol. This is followed by heating in a copper sulfate aqueous ammonia solution to convert it into a copper complex. The final step involves the diazotization of 4-nitrobenzene-1,3-diamine and coupling . Industrial production methods often involve similar steps but are optimized for large-scale production.

Chemical Reactions Analysis

C.I. Acid Brown 83 undergoes various chemical reactions, including:

    Oxidation: The compound can be degraded by hydrogen peroxide in both neutral and acidic mediums.

    Reduction: The compound can be reduced under specific conditions, although detailed studies on this are limited.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, and Fe(II). Major products formed from these reactions include various degraded forms of the dye, depending on the reaction conditions .

Comparison with Similar Compounds

C.I. Acid Brown 83 is unique due to its specific adsorption properties and its ability to be removed by bentone clay. Similar compounds include other acidic dyes such as C.I. Acid Brown 75 and C.I. Acid Brown 165, which share some properties but differ in their chemical structures and specific applications .

Properties

CAS No.

13011-68-2

Molecular Formula

C18H11CuN6NaO8S

Molecular Weight

557.9 g/mol

IUPAC Name

copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate

InChI

InChI=1S/C18H14N6O8S.Cu.Na/c19-11-7-9(1-4-14(11)24(28)29)20-23-17-16(26)6-3-12(18(17)27)21-22-13-8-10(33(30,31)32)2-5-15(13)25;;/h1-8,25-27H,19H2,(H,30,31,32);;/q;+2;+1/p-3

InChI Key

GBLJDBLIDIXEQL-UHFFFAOYSA-K

SMILES

C1=CC(=C(C=C1N=NC2=C(C(=CC(=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])O)O)N)[N+](=O)[O-].[Na+].[Cu]

Canonical SMILES

C1=CC(=C(C=C1N=NC2=C(C=CC(=C2[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])[O-])O)N)[N+](=O)[O-].[Na+].[Cu+2]

Origin of Product

United States

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